
1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester: is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable building block in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed under mild conditions using palladium catalysts and boronic acid derivatives . The general reaction conditions include:
Catalyst: Palladium-based catalysts such as palladium acetate or palladium chloride.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Tetrahydrofuran or dimethylformamide.
Temperature: Typically around 80-100°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester is widely used in organic synthesis for the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a key intermediate in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used to develop boron-containing drugs and imaging agents. Its ability to form stable complexes with biomolecules makes it valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and electronic materials. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester involves the formation of boron-carbon bonds through the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation process, where the boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond . This process is highly efficient and selective, making it a preferred method for synthesizing complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic Acid Pinacol Ester
- 4-Methoxyphenylboronic Acid Pinacol Ester
- 2,3-Bis(4-methoxyphenyl)cyclopent-2-enone
Comparison: 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester is unique due to its specific structure, which provides enhanced stability and reactivity compared to other boronic esters. Its ability to undergo various chemical reactions under mild conditions makes it a versatile compound in organic synthesis .
Eigenschaften
Molekularformel |
C23H29BO5 |
|---|---|
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
1,3-bis(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one |
InChI |
InChI=1S/C23H29BO5/c1-22(2)23(3,4)29-24(28-22)20(16-7-11-18(26-5)12-8-16)15-21(25)17-9-13-19(27-6)14-10-17/h7-14,20H,15H2,1-6H3 |
InChI-Schlüssel |
ZSJCTZLWOPXFAL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


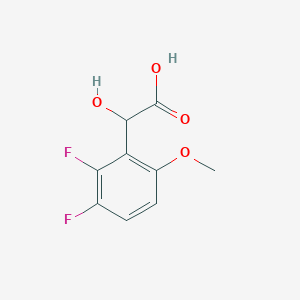
![6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13684711.png)


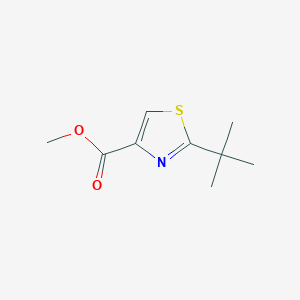
![N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B13684727.png)
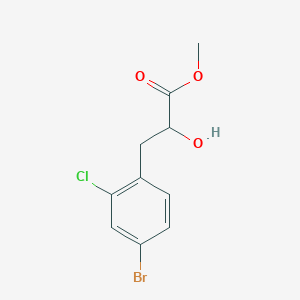
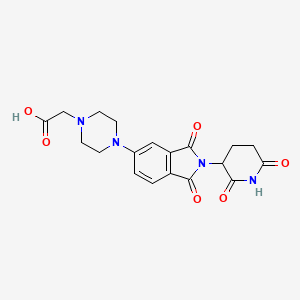
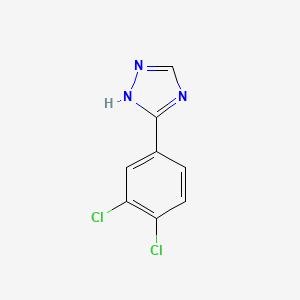
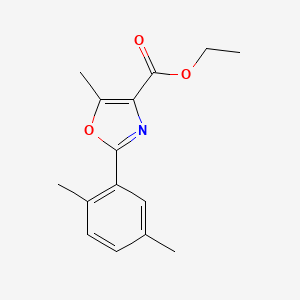
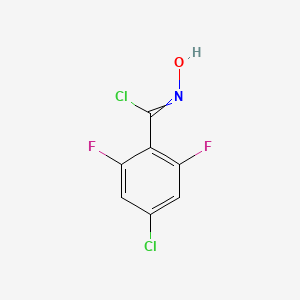
![3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13684767.png)

![5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic Acid](/img/structure/B13684779.png)
